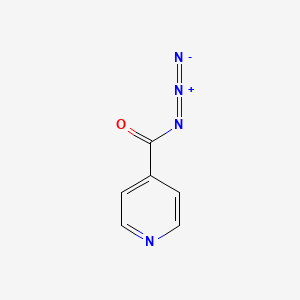

Pyridine-4-carbonyl azide

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C6H4N4O |

|---|---|

Peso molecular |

148.12 g/mol |

Nombre IUPAC |

pyridine-4-carbonyl azide |

InChI |

InChI=1S/C6H4N4O/c7-10-9-6(11)5-1-3-8-4-2-5/h1-4H |

Clave InChI |

VYMROWZUHYKURR-UHFFFAOYSA-N |

SMILES canónico |

C1=CN=CC=C1C(=O)N=[N+]=[N-] |

Origen del producto |

United States |

Advanced Synthetic Methodologies for Pyridine 4 Carbonyl Azide

Classical and Contemporary Approaches to Acyl Azide (B81097) Synthesis

The synthesis of acyl azides, including Pyridine-4-carbonyl azide, can be broadly categorized into several approaches. These methods typically start from carboxylic acids or their derivatives and employ various reagents to introduce the azide functionality.

Transformation from Pyridine-4-carboxylic Acid Derivatives

A primary and widely used strategy for synthesizing this compound involves the transformation of pyridine-4-carboxylic acid and its derivatives. This can be achieved through several established protocols.

A traditional and straightforward method for preparing acyl azides is the reaction of an acid chloride with sodium azide. cdnsciencepub.com In this two-step process, pyridine-4-carboxylic acid is first converted to its more reactive acid chloride, typically using a chlorinating agent like thionyl chloride or oxalyl chloride. nih.gov The resulting pyridine-4-carbonyl chloride is then reacted with sodium azide to yield this compound. This method is often effective but requires the handling of moisture-sensitive acid chlorides. cdnsciencepub.com

A study by Hayashi and co-workers demonstrated a one-pot conversion of a carboxylic acid to an acyl azide using oxalyl chloride in the presence of catalytic dimethylformamide (DMF), followed by treatment with sodium azide. nih.gov This approach streamlines the process by avoiding the isolation of the intermediate acid chloride.

The mixed anhydride (B1165640) method offers an alternative to the acid chloride protocol. cdnsciencepub.comthieme-connect.de In this approach, pyridine-4-carboxylic acid is reacted with a chloroformate, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a base to form a mixed anhydride. thieme-connect.deraco.cat This activated intermediate is then treated with sodium azide to produce this compound. raco.cat The success of this method relies on the selective attack of the azide on the desired carbonyl group of the mixed anhydride. thieme-connect.de The reaction conditions, including the choice of chloroformate and base, are crucial for minimizing side reactions and maximizing yield. thieme-connect.de

For instance, the synthesis of an acyl azide was achieved using ethyl chloroformate followed by treatment with sodium azide. raco.cat This method is considered a viable alternative to carbodiimide (B86325) or azide procedures and can be less prone to side reactions when performed under well-defined conditions. thieme-connect.de

More contemporary methods focus on the direct conversion of carboxylic acids to acyl azides in a single step, bypassing the need to first form an acid chloride or mixed anhydride. These one-pot procedures often utilize various activating or coupling agents.

Diphenylphosphoryl azide (DPPA): DPPA is a widely used reagent for the direct conversion of carboxylic acids to acyl azides. nih.gov The reaction is believed to proceed through the formation of a mixed anhydride intermediate. nih.govwikipedia.org The carboxylate anion attacks the phosphorus atom of DPPA, leading to the formation of the mixed anhydride and the expulsion of an azide ion. nih.govwikipedia.org The anhydride then acylates the azide anion to furnish the acyl azide. nih.gov This method is advantageous as it often avoids the isolation of potentially explosive acyl azides and can be performed under mild conditions. nih.gov

Propanephosphonic Anhydride (T3P): T3P® is another effective reagent for the direct synthesis of acyl azides from carboxylic acids. researchgate.netsigmaaldrich.com It acts as a powerful activating agent. The carboxylic acid is activated by T3P, and the subsequent reaction with an azide source, such as sodium azide, yields the corresponding acyl azide. sigmaaldrich.com T3P is known for its broad functional group tolerance and the formation of water-soluble byproducts, which simplifies the purification process. sigmaaldrich.comthieme-connect.com

EDC/HBTU: Peptide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) have been successfully employed for the synthesis of acyl azides from carboxylic acids. raco.catrsc.org These reagents activate the carboxylic acid, facilitating the subsequent nucleophilic attack by the azide ion. rsc.orgresearchgate.net This method is efficient and applicable to a wide range of carboxylic acids. rsc.org

Triphenylphosphine-Trichloroisocyanuric Acid Systems: A combination of triphenylphosphine (B44618) (PPh3) and trichloroisocyanuric acid (TCCA) serves as a mild and efficient system for the one-step synthesis of acyl azides from carboxylic acids in the presence of sodium azide. cdnsciencepub.comresearchgate.netcdnsciencepub.com This method is considered safe and uses inexpensive reagents. cdnsciencepub.comcdnsciencepub.com The reaction proceeds by forming a reactive phosphonium (B103445) salt from PPh3 and TCCA, which then activates the carboxylic acid for subsequent azidation. researchgate.net A study reported the synthesis of this compound from pyridine-4-carboxylic acid with a 93% yield using this system. scispace.com

Table 1: Comparison of Direct Activation Methods for Acyl Azide Synthesis

| Activating Agent/System | Starting Material | Key Features | Reference(s) |

|---|---|---|---|

| Diphenylphosphoryl azide (DPPA) | Carboxylic Acid | One-pot procedure, avoids isolation of explosive intermediates. | nih.gov |

| Propanephosphonic Anhydride (T3P®) | Carboxylic Acid | Broad functional group tolerance, water-soluble byproducts. | sigmaaldrich.comthieme-connect.com |

| EDC/HBTU | Carboxylic Acid | Utilizes common peptide coupling agents, efficient and widely applicable. | raco.catrsc.org |

| Triphenylphosphine/TCCA | Carboxylic Acid | Mild conditions, uses safe and inexpensive reagents. | cdnsciencepub.comresearchgate.netcdnsciencepub.com |

Alternative Synthetic Pathways

While transformations from carboxylic acid derivatives are the most common, alternative pathways for the synthesis of acyl azides exist.

An alternative, though less common, approach involves the conversion of aldehydes directly into acyl azides. One reported method describes the visible light-induced azidation of an aldehydic C-H bond using carbon tetrabromide and sodium azide. researchgate.net This one-pot synthesis offers an operational simplicity and utilizes a sustainable energy source. researchgate.net

Hypervalent Iodine Reagents in Acyl Azide Formation

Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA or PhI(OAc)₂) and iodosylbenzene (PhIO), have become prominent in organic synthesis due to their mild, chemoselective oxidizing properties and environmentally benign character. nih.govchim.it These reagents facilitate the direct conversion of carboxylic acids to acyl azides, offering an alternative to harsher, traditional methods. The reaction typically proceeds by activating the carboxylic acid, followed by nucleophilic substitution with an azide source like sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃). nih.gov

The mechanism is believed to involve the in situ formation of a highly reactive azide-based hypervalent iodine species, such as PhI(N₃)₂, which then acts as the azidating agent. nih.gov This approach is applicable to a wide range of carboxylic acids, including the isonicotinic acid precursor required for this compound.

A notable application involves the selective synthesis of acyl azides from β-keto acids using PIDA. Research has demonstrated that by carefully controlling the stoichiometry of the reagents, the formation of the acyl azide can be favored over other potential products. researchgate.net This high level of control is a key advantage of using hypervalent iodine reagents.

Table 1: Selective Acyl Azide Synthesis using Phenyliodine(III)diacetate (PIDA) This table illustrates the optimized reaction conditions for the selective synthesis of acyl azides from β-keto acids, a methodology applicable to precursors of this compound.

| Reagent | Stoichiometry (equiv.) | Solvent System | Temperature | Outcome |

|---|---|---|---|---|

| PIDA | 2.2 | Acetone:H₂O | Room Temp. | Acyl Azide |

| Sodium Azide (NaN₃) | 6.0 | Acetone:H₂O | Room Temp. | Acyl Azide |

Data sourced from Xu and Wei. researchgate.net

Reactions Involving Amides and Azide Salts

A direct and efficient method for synthesizing acyl azides involves the reaction of amides with sodium azide (NaN₃). This transformation is particularly useful as it converts readily available amides, such as isonicotinamide, directly into the corresponding acyl azide.

Recent studies have established optimized conditions for this reaction, showing that amides react with sodium azide in dimethylformamide (DMF) at room temperature (25°C) to yield the desired acyl azide. This method is advantageous as it does not necessitate transition metal catalysts or other additives and demonstrates tolerance for a variety of functional groups. The direct conversion of the amide functional group, which is typically stable, into a reactive acyl azide represents a significant synthetic advancement.

Table 2: Direct Synthesis of Acyl Azides from Amides This table outlines the conditions for the direct conversion of amides to acyl azides, a process directly applicable to the synthesis of this compound from isonicotinamide.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product |

|---|

Innovations in this compound Synthesis

The inherent instability of many azide compounds, including acyl azides, has driven the development of innovative process technologies to ensure safer handling and manufacturing. Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for this purpose.

Continuous Flow Chemistry Protocols

Continuous flow synthesis offers enhanced safety and control over reactions involving hazardous intermediates. researchgate.netbeilstein-journals.orgcam.ac.uk By performing reactions in a continuously moving stream within a small-volume reactor, issues like heat transfer and the accumulation of potentially explosive compounds are effectively mitigated.

Microreactors, with their high surface-area-to-volume ratio, provide exceptional control over reaction parameters such as temperature and mixing. researchgate.net This is crucial for managing exothermic reactions or handling unstable intermediates like acyl azides. The use of microreactors allows for the in situ generation and immediate consumption of this compound, preventing its accumulation in large, potentially hazardous quantities. researchgate.net This approach significantly improves the safety profile of the synthesis, making it a more viable process for larger-scale production. beilstein-journals.org The small internal volume of the reactor ensures that at any given moment, only a minimal amount of the hazardous material is present. durham.ac.uk

A significant innovation in flow chemistry is the use of monolithic reactors containing immobilized reagents. For acyl azide synthesis, an azide-exchange monolith provides a safe and highly efficient method for converting acyl chlorides, such as isonicotinoyl chloride, into this compound. cam.ac.ukdurham.ac.uk

In this system, azide anions are immobilized onto a solid polymer monolith housed within a column. durham.ac.ukdurham.ac.uk A solution of the acyl chloride in a suitable solvent is then passed through the monolith. The chloride is exchanged for an azide, generating a clean stream of the acyl azide product that can be used directly in a subsequent telescoped reaction. durham.ac.uknih.gov This technique confines the azide source to a solid support, avoiding the presence of potentially hazardous soluble azides in the reaction mixture and simplifying product purification. cam.ac.ukdurham.ac.uk These monoliths can often be regenerated and reused, adding to the sustainability of the process. whiterose.ac.uk

Table 3: Azide-Exchange Monolith Process for Acyl Azide Synthesis This table details the steps and advantages of using an azide-exchange monolith for the synthesis of acyl azides, a method applicable to producing this compound.

| Step | Description | Key Advantage |

|---|---|---|

| 1. Preparation | A monolithic column is functionalized with azide ions (e.g., from a sodium azide solution). | Confines the hazardous azide source to a solid support. cam.ac.ukdurham.ac.uk |

| 2. Reaction | A solution of acyl chloride (e.g., isonicotinoyl chloride) is passed through the monolith. | Clean and rapid conversion to the corresponding acyl azide. nih.gov |

| 3. Output | The product stream contains the pure acyl azide, ready for subsequent reactions. | Eliminates the need for purification to remove azide salts. durham.ac.uk |

| 4. Regeneration | The monolith can be washed and re-treated with an azide solution for reuse. | Improves process sustainability and cost-effectiveness. whiterose.ac.uk |

Green Chemistry Approaches in Acyl Azide Synthesis

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of acyl azides, including this compound. rsc.org These approaches aim to improve safety, reduce waste, and utilize more sustainable materials.

One notable green synthetic route for this compound, also known as isonicotinoyl azide, starts from isoniazid (B1672263) in an aqueous medium. A patented method describes dissolving isoniazid in an aqueous solution of hydrochloric acid, followed by the dropwise addition of aqueous sodium nitrite (B80452) at a controlled temperature of 0°C to 5.0°C. The subsequent addition of another aqueous solution causes the precipitation of high-purity isonicotinoyl azide. This process is highlighted for its environmental friendliness, high and stable yields, and simple preparation steps, making it suitable for large-scale industrial production. google.com

Other green strategies in organic synthesis that are relevant to acyl azides involve the use of alternative reaction media and energy sources. For instance, polyethylene (B3416737) glycol 400 (PEG 400) has been successfully used as a green reaction medium for the synthesis of various acyl azides from acid chlorides and sodium azide. chim.it Microwave-assisted organic synthesis is another green technique that can accelerate reactions, often in the absence of traditional solvents. ijpsonline.com The development of one-pot, multicomponent reactions to build complex molecular scaffolds, such as imidazo[1,2-a]pyridines functionalized with azides, also represents a sustainable synthetic tool by minimizing intermediate isolation steps and solvent usage. mdpi.com

Mechanochemical methods, such as solvent-free ball milling, offer a powerful green alternative for controlling the reactivity of thermally unstable compounds like acyl azides. This technique can prevent the undesired Curtius rearrangement that acyl azides often undergo, leading to higher yields and improved atom economy. ijpsonline.commdpi.com

The following table summarizes key aspects of a green synthesis approach for this compound.

Table 1: Green Synthesis of this compound

| Starting Material | Reagents | Solvent | Key Advantages |

|---|

Catalytic Asymmetric Synthesis of Acyl Azide Precursors

The primary precursor for this compound is pyridine-4-carboxylic acid (isonicotinic acid) or its derivatives. The development of catalytic asymmetric methods to produce chiral precursors is of significant interest as it allows for the synthesis of enantiomerically enriched target molecules.

A key strategy for the asymmetric synthesis of chiral pyridine (B92270) derivatives involves transition metal-catalyzed cross-coupling reactions. For example, a catalytic asymmetric Suzuki-Miyaura-type coupling has been employed to synthesize chiral carbocyclic C-nucleosides from pyridine-based boronic acids. In this approach, 2-halo-pyridyl-4-boronic acids are coupled with a racemic bicyclic substrate in the presence of a chiral catalyst system. This method provides access to chiral molecules containing a pyridine-4-carboxylic acid precursor moiety with high enantioselectivity. nih.gov

The following table presents data from the asymmetric coupling of various pyridyl boronic acid derivatives, demonstrating the synthesis of chiral precursors.

Table 2: Asymmetric Suzuki-Miyaura Coupling for Pyridine-4-Carboxylic Acid Precursors

| Pyridyl Boronic Acid | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| 2-Chloro-pyridyl-4-boronic acid | 85 | 90 |

| 2-Fluoro-pyridyl-4-boronic acid | 72 | 93 |

| 2-Chloro-pyridyl-6-boronic acid | 80 | 96 |

| 2-Fluoro-pyridyl-3-boronic acid | 32 | 85 |

Data sourced from a study on the synthesis of carbocyclic C-nucleosides. nih.gov

Another advanced approach is the multi-component synthesis of highly substituted pyridin-4-ol derivatives, which can be further transformed into pyridine-4-carboxylic acids. The reaction between lithiated alkoxyallenes, nitriles, and various carboxylic acids provides a flexible route to these precursors. chim.it The resulting pyridin-4-ols can be converted to pyridin-4-yl nonaflates, which are versatile intermediates for subsequent transformations, including palladium-catalyzed reactions to introduce further complexity. chim.it

While methods for the direct catalytic asymmetric synthesis of this compound itself are not widely reported, the focus remains on creating chiral precursors. The development of enantioselective methods for producing chiral nitrogen-containing molecules is a paramount goal in organic synthesis. researchgate.net Strategies often rely on the use of chiral catalysts, such as those derived from cinchona alkaloids or chiral carboxylic acids, to control the stereochemical outcome of a reaction. google.comacs.org

Mechanistic Investigations and Reactivity of Pyridine 4 Carbonyl Azide

The Curtius Rearrangement of Pyridine-4-carbonyl Azide (B81097)

The Curtius rearrangement, a cornerstone in organic synthesis, facilitates the transformation of acyl azides into isocyanates. This reaction is particularly valuable for introducing nitrogen-containing functional groups into various molecules. numberanalytics.com The thermal decomposition of an acyl azide leads to the formation of an isocyanate, which can then be reacted with nucleophiles like water, alcohols, or amines to produce amines, carbamates, and ureas, respectively. numberanalytics.comwikipedia.org Key characteristics of the Curtius rearrangement include its typically mild reaction conditions, high yields, and the retention of stereochemistry of the migrating group. numberanalytics.comnih.gov

The Curtius rearrangement of pyridine-4-carbonyl azide proceeds through the thermal decomposition of the acyl azide to form an isocyanate with the loss of nitrogen gas. wikipedia.org While it was once thought to be a two-step process involving an acyl nitrene intermediate, recent research and thermodynamic calculations suggest a concerted mechanism where the loss of nitrogen gas and the migration of the R-group occur simultaneously. wikipedia.org However, photochemical decomposition of acyl azides does proceed through a nitrene intermediate. wikipedia.org

The reaction is initiated by heating the acyl azide, which causes it to rearrange into an isocyanate intermediate. pearson.com This isocyanate is a critical intermediate that can be subsequently attacked by various nucleophiles. wikipedia.org For instance, reaction with water leads to an unstable carbamic acid that decarboxylates to yield a primary amine. pearson.comorganic-chemistry.orgchemistrysteps.com

The general transformation can be depicted as follows:

Formation of Acyl Azide : A carboxylic acid is converted to its corresponding acyl azide. nih.gov

Rearrangement to Isocyanate : The acyl azide undergoes thermal rearrangement to form an isocyanate and nitrogen gas. wikipedia.orgnih.gov

Nucleophilic Attack : The isocyanate is then reacted with a nucleophile. For example, hydrolysis with water yields a primary amine. wikipedia.org

The formation of the isocyanate can be monitored by infrared (IR) spectroscopy, noting the disappearance of the azide signal and the appearance of the isocyanate signal. rsc.org

Kinetic studies have revealed that the Curtius rearrangement follows first-order kinetics. nih.gov A significant feature of this rearrangement is the complete retention of the stereochemical configuration of the migrating group. nih.govnih.gov This stereospecificity is crucial in the synthesis of chiral molecules where maintaining a specific three-dimensional structure is essential. numberanalytics.comnih.gov The reaction does not involve free radical or carbenium ion intermediates. nih.gov The rate of the reaction can be influenced by the presence of catalysts. For example, the use of 4-(dimethylamino)pyridine (DMAP) as a catalyst allows the reaction to proceed under mild and controllable conditions, with the reaction rate being dependent on the catalyst concentration. acs.org

Theoretical studies using density functional theory (DFT) have investigated the effect of the nitrogen atom's position within the pyridine (B92270) ring on the kinetics of the Curtius rearrangement. dnu.dp.ua Calculations of activation barriers (EACT) have shown that the introduction of a pyridine-type nitrogen atom at the meta- and para-positions of the benzene (B151609) ring has a negligible effect on the absolute values of the activation energy. dnu.dp.ua However, placing the nitrogen atom at the ortho-position leads to a slight decrease in the activation barrier compared to the unsubstituted benzoyl azide. dnu.dp.ua

Table 1: Calculated Activation Barriers for Curtius Rearrangement of Pyridinoyl Azides dnu.dp.ua

| Compound | Activation Barrier (EACT) - Gas Phase (kJ/mol) | Activation Barrier (EACT) - Benzene (kJ/mol) |

| Benzoyl azide | 120.3 | 119.5 |

| Pyridine-2-carbonyl azide | 117.4 | 116.6 |

| Pyridine-3-carbonyl azide | 120.1 | 119.3 |

| This compound | 120.0 | 119.2 |

This table is based on theoretical calculations and illustrates the relative effect of the nitrogen position on the activation energy of the rearrangement.

While the Curtius rearrangement is generally a high-yield reaction, competing pathways and side products can occur under certain conditions. numberanalytics.com In photochemical rearrangements, the intermediate nitrene is highly reactive and can undergo various reactions, such as insertion into C-H bonds, leading to undesired side products. wikipedia.org For instance, the photochemical decomposition of benzoyl azide in cyclohexane (B81311) can yield N-cyclohexylbenzamide. wikipedia.org

In some cases, the isocyanate intermediate itself can undergo further reactions. For example, in the absence of a suitable nucleophile, isocyanates can dimerize or trimerize. dnu.dp.ua Additionally, in reactions involving other functional groups, unexpected pathways can emerge. For instance, in the reaction of 2H-azirine-2-carbonyl azides with vinyldiazoacetates, a competition between the Curtius rearrangement to form a pyridine-3-isocyanate and the decomposition of an intermediate to form a deaminated pyridine and cyanic acid has been observed. rscf.ru The presence of an oxidizing agent can favor the Curtius rearrangement pathway. rscf.ru The development of azide migration reactions can also be challenging due to potential competition from side processes driven by the release of molecular nitrogen. researchgate.net

Transformative Reactions Involving this compound as a Nitrogen Source

This compound serves as a valuable precursor for introducing nitrogen-containing functionalities into molecules, primarily through the isocyanate intermediate formed during the Curtius rearrangement.

A primary application of the Curtius rearrangement of this compound is the synthesis of primary amines. The isocyanate intermediate readily reacts with water to form an unstable carbamic acid, which then undergoes spontaneous decarboxylation to yield the corresponding primary amine. pearson.comorganic-chemistry.org This method is advantageous as it often provides primary amines without contamination from secondary or tertiary amines. nih.gov

The versatility of the isocyanate intermediate extends to the formation of other amine derivatives. Reaction with alcohols affords carbamates (urethanes), while reaction with amines produces ureas. numberanalytics.comwikipedia.org These transformations are widely used in organic synthesis, including in the preparation of pharmaceuticals and bioactive molecules. nih.govnih.gov For example, a one-pot procedure using diphenylphosphoryl azide (DPPA) allows for the direct conversion of carboxylic acids to their corresponding carbamates, ureas, or acylureas. organic-chemistry.org Catalytic systems have also been developed to facilitate these transformations under mild conditions. google.com

Formation of Amine Derivatives

Amines via Isocyanate Hydrolysis

The formation of primary amines from this compound proceeds through the Curtius rearrangement. wikipedia.orgorganic-chemistry.org In this process, the acyl azide undergoes thermal decomposition, losing a molecule of nitrogen gas to form a pyridyl isocyanate intermediate. wikipedia.orgnih.gov This rearrangement is believed to be a concerted process, where the loss of nitrogen and the migration of the pyridyl group occur simultaneously, thus avoiding the formation of a discrete nitrene intermediate. wikipedia.org

The resulting isocyanate is then hydrolyzed, typically by treatment with aqueous acid or base. nih.govorganicchemistrytutor.com The hydrolysis mechanism involves the nucleophilic attack of water on the isocyanate's carbonyl carbon. This addition forms an unstable carbamic acid derivative. organic-chemistry.org The carbamic acid subsequently undergoes spontaneous decarboxylation, releasing carbon dioxide and yielding the corresponding primary amine, 4-aminopyridine (B3432731). nih.govorganicchemistrytutor.com A significant advantage of this method is the production of primary amines free from contamination by secondary or tertiary amines. nih.gov

Reaction Scheme: Amines via Isocyanate Hydrolysis

| Step | Reactant | Intermediate | Product |

|---|---|---|---|

| 1 | This compound | Pyridyl isocyanate | - |

Carbamates and Urethanes from Alcoholysis

The synthesis of carbamates and urethanes from this compound also leverages the isocyanate intermediate generated via the Curtius rearrangement. wikipedia.orgnih.gov When the rearrangement is conducted in the presence of an alcohol, the alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. nih.govnih.gov

This nucleophilic addition results in the formation of a carbamate (B1207046) (also known as a urethane). nih.govsintef.no The reaction is versatile, and various alcohols can be employed to produce a diverse range of carbamate derivatives. nih.gov This method is widely used in organic synthesis due to its efficiency and the stability of the resulting carbamate products. nih.govnih.gov For instance, performing the Curtius rearrangement of an acyl azide in ethanol (B145695) is a key step in the Darapsky degradation for amino acid synthesis, yielding an ethyl carbamate. wikipedia.org

General Reaction for Carbamate Synthesis

| Reactant 1 | Reactant 2 (Nucleophile) | Product |

|---|

Urea (B33335) Derivatives from Aminolysis

Urea derivatives can be efficiently synthesized by the aminolysis of the pyridyl isocyanate intermediate formed from this compound. nih.govorganic-chemistry.org In this reaction, an amine serves as the nucleophile, attacking the isocyanate. wikipedia.orgresearchgate.net The addition of a primary or secondary amine to the isocyanate yields a substituted urea derivative. nih.gov

This reaction is highly efficient and provides a direct route to a wide array of both symmetrical and unsymmetrical ureas, depending on the amine used. organic-chemistry.orgnih.gov The Curtius rearrangement followed by aminolysis is a key strategy in medicinal chemistry for the synthesis of complex urea-containing molecules. nih.gov For example, the reaction of an isocyanate with morpholine (B109124) has been used to create potent inhibitors of the human influenza virus. nih.gov The reaction of isonicotinoyl azide with various amines is a known method for producing unsymmetrically substituted urea derivatives. researchgate.net

Table of Urea Synthesis Examples

| Isocyanate Source | Amine Nucleophile | Resulting Urea Derivative |

|---|---|---|

| Pyridyl isocyanate | Primary Amine (R-NH2) | N-Pyridyl-N'-alkyl/aryl urea |

| Pyridyl isocyanate | Secondary Amine (R2-NH) | N-Pyridyl-N',N'-dialkyl/diaryl urea |

Transition-Metal-Catalyzed Transformations

In addition to its classical reactivity, this compound is a substrate in advanced transition-metal-catalyzed reactions, which enable novel bond formations under mild conditions.

C-H Amidation Reactions (e.g., Ir(III)-Catalyzed)

Iridium(III)-catalyzed C-H amidation has emerged as a powerful tool for the direct functionalization of C-H bonds. acs.orgrsc.org In this transformation, acyl azides, including this compound, can serve as the nitrogen source for the amidation of arenes and alkenes. acs.orgacs.org The reaction often employs a directing group on the substrate to guide the catalyst to a specific C-H bond. acs.orgresearchgate.net For instance, 2-phenylpyridine (B120327) can be selectively amidated at the ortho-position of the phenyl ring. acs.orgmdpi.com

The catalytic cycle is thought to involve the coordination of the directing group to the Ir(III) center, followed by C-H activation to form a cyclometalated intermediate. acs.org The acyl azide then coordinates to the metal center and undergoes transformation, leading to the formation of a new C-N bond and regeneration of the active catalyst. acs.org A key advantage of this method is that it often avoids the need for external oxidants, as the azide's N-N2 bond can function as an internal oxidant. acs.org Mechanochemical approaches using ball milling have also been developed for Ir(III)-catalyzed C-H amidation with acyl azides, which can suppress the competing thermal Curtius rearrangement. acs.org

Key Features of Ir(III)-Catalyzed C-H Amidation

| Feature | Description |

|---|---|

| Catalyst | Typically a CpIr(III) complex, such as [CpIrCl2]2. rsc.orgresearchgate.net |

| Nitrogen Source | Acyl azides serve as efficient amino sources. acs.orgnih.gov |

| Directing Group | Often required on the substrate (e.g., pyridine, amide) for regioselectivity. acs.org |

| Conditions | Generally mild, with some protocols proceeding at room temperature. acs.org |

| Byproduct | The primary byproduct is molecular nitrogen (N2). acs.org |

Palladium-Catalyzed Carbonylation for Acyl Urea Synthesis

Palladium-catalyzed carbonylation of acyl azides provides a direct and efficient route to acyl ureas. organic-chemistry.orgnih.gov This reaction involves the combination of an acyl azide, carbon monoxide (CO), and an amine in the presence of a palladium catalyst. nih.govacs.org While palladium-catalyzed reactions of other types of azides with CO to form isocyanates have been studied, the application to sensitive acyl azides is a more recent development. nih.gov

The reaction proceeds under mild conditions and demonstrates broad substrate scope and high efficiency. organic-chemistry.orgnih.gov Mechanistic studies, including kinetic analysis and DFT calculations, suggest that the active catalytic species is Pd(0). nih.govacs.org It is proposed that the palladium catalyst, the acyl azide, and CO are all involved in the rate-determining step, which proceeds through a five-membered palladacycle intermediate. nih.govacs.org The resulting activated species is then trapped by an amine to furnish the final acyl urea product.

Cycloaddition Chemistry

The azide functional group in this compound is capable of participating in cycloaddition reactions, a cornerstone of "click chemistry". cymitquimica.comorganic-chemistry.org The most prominent of these is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole ring. organic-chemistry.org While the thermal reaction can require high temperatures and may produce mixtures of regioisomers, metal-catalyzed versions (e.g., copper- or ruthenium-catalyzed) offer enhanced reaction rates and regioselectivity under milder conditions. organic-chemistry.org

This compound can also react with other dipolarophiles. For example, its reaction with 2-cyanoacetamidines, facilitated by a strong base, leads to the formation of C,N-diheteroarylcarbamidines. beilstein-journals.org The proposed mechanism involves the deprotonation of the acetamidine, followed by a formal cycloaddition with the azide to form a triazoline intermediate, which then rearranges to the final product. beilstein-journals.org These cycloaddition reactions provide powerful and modular routes for the synthesis of complex heterocyclic systems.

[3+2] Cycloadditions for Heterocycle Formation (e.g., with N-silyl enamines)

The [3+2] cycloaddition reaction is a powerful tool in organic synthesis for the construction of five-membered heterocyclic rings. In the context of this compound, this reaction offers a pathway to novel heterocyclic structures. A pertinent example of this reactivity is the reaction of carbonyl azides with N-silyl enamines.

The reaction between a carbonyl azide and an N-silyl enamine proceeds through a [3+2] cycloaddition to form a transient triazoline intermediate. This intermediate is unstable and readily undergoes rearrangement, involving a hydride shift and the extrusion of nitrogen gas (N₂), to yield a cyclic amidine as the final product. nih.govresearchgate.net While specific studies detailing the reaction of this compound with N-silyl enamines are not extensively documented in the available research, the general reactivity pattern of carbonyl azides suggests a similar outcome.

The reactivity in these cycloadditions can be significantly influenced by the electronic properties of the azide. For instance, perfluorinated aryl azides exhibit enhanced reactivity in [3+2] cycloadditions with enamines, with reaction rates up to four orders of magnitude faster than that of phenyl azide. nsf.gov This acceleration is attributed to the lowering of the Lowest Unoccupied Molecular Orbital (LUMO) of the azide, which leads to stronger orbital interactions with the enamine. nsf.gov Given that the pyridine ring is electron-deficient, this compound is expected to be a reactive partner in such cycloadditions.

The general transformation can be represented as follows:

Table 1: General Scheme of [3+2] Cycloaddition of Carbonyl Azides with N-Silyl Enamines

| Reactant 1 | Reactant 2 | Intermediate | Product |

| Carbonyl Azide | N-Silyl Enamine | Triazoline | Cyclic Amidine |

This reaction highlights the utility of this compound as a precursor for complex heterocyclic molecules, leveraging the reactivity of the azide moiety in cycloaddition reactions.

Other Key Reactions

Staudinger Reaction and Iminophosphorane Formation

The Staudinger reaction is a mild and efficient method for the reduction of azides to amines, proceeding through an iminophosphorane intermediate. This reaction is highly relevant to the chemistry of this compound. The reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃).

The mechanism commences with the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide group. This initial addition forms a phosphazide (B1677712) intermediate, which is generally unstable. The phosphazide then undergoes a cyclization to form a four-membered ring transition state, which subsequently collapses to release a molecule of dinitrogen (N₂), a thermodynamically favorable process. The product of this reaction is an iminophosphorane, also known as an aza-ylide. researchgate.net

In the case of this compound, the reaction with triphenylphosphine would yield N-(triphenylphosphoranylidene)pyridine-4-carboxamide. These iminophosphoranes derived from carbonyl azides are relatively stable and can often be isolated.

This compound + PPh₃ → N-(triphenylphosphoranylidene)pyridine-4-carboxamide + N₂

The formation of the iminophosphorane is a crucial step, as this intermediate can be engaged in a variety of subsequent transformations, most notably the Aza-Wittig reaction.

Aza-Wittig Reactions

The iminophosphoranes generated from the Staudinger reaction of this compound are valuable synthetic intermediates for the Aza-Wittig reaction. This reaction is analogous to the conventional Wittig reaction and is a powerful method for the formation of imines from carbonyl compounds. acs.org

In the Aza-Wittig reaction, the iminophosphorane reacts with an aldehyde or a ketone. The reaction proceeds through a [2+2] cycloaddition between the P=N bond of the iminophosphorane and the C=O bond of the carbonyl compound, forming a four-membered oxazaphosphetane intermediate. This intermediate is unstable and collapses to form a stable phosphine oxide (e.g., triphenylphosphine oxide) and an imine.

The Aza-Wittig reaction can be performed in an intramolecular fashion, providing a versatile route to a wide range of nitrogen-containing heterocyclic compounds. Current time information in Bangalore, IN. For instance, if the molecule containing the iminophosphorane also possesses a carbonyl group at a suitable position, an intramolecular Aza-Wittig reaction can lead to the formation of a cyclic imine, which can be a precursor to various heterocyclic systems. One-pot syntheses combining the Staudinger and Aza-Wittig reactions are particularly efficient for the construction of polysubstituted pyridines from aldehydes, phosphorus ylides, and propargyl azide. organic-chemistry.org

Reactivity with Nucleophilic Reagents

The azide group in this compound is susceptible to attack by various nucleophiles. The reactivity of acyl azides with nucleophiles is a well-established area of organic chemistry. The azide ion itself is a good nucleophile and can participate in substitution reactions. organic-chemistry.org

Studies on the closely related pyrazolo[3,4-b]pyridine-5-carbonyl azides have demonstrated their reactivity with a range of nucleophiles, leading to the formation of diverse heterocyclic systems. helsinki.firesearchgate.net For example, reaction with amines can lead to the formation of amides, while reaction with alcohols can yield carbamates, often proceeding through a Curtius rearrangement of the acyl azide to an isocyanate intermediate.

The general reactivity of acyl azides with nucleophiles can be summarized as follows:

With amines: Formation of N-substituted amides.

With alcohols: Formation of carbamates.

With water: Formation of the corresponding carboxylic acid (via the amine and subsequent hydrolysis).

With thiols: Formation of thiocarbamates. researchgate.net

The pyridine ring in this compound influences the reactivity of the carbonyl group and the azide moiety. The electron-withdrawing nature of the pyridine ring can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Photochemical and Thermal Decomposition Pathways

Nitrene Intermediates

The photochemical and thermal decomposition of this compound, specifically its isomer isonicotinoyl azide, provides a direct route to the corresponding carbonyl nitrene intermediate. researchgate.netacs.org The loss of dinitrogen from the azide is a key step in these transformations.

Upon photolysis, for instance with a 266 nm laser in a solid nitrogen matrix at low temperatures (15 K), isonicotinoyl azide decomposes to form isonicotinoyl nitrene. researchgate.netacs.org Spectroscopic studies, including matrix-isolation infrared spectroscopy, have been instrumental in identifying and characterizing this transient species. acs.orgrsc.org

Table 2: Spectroscopic Data for the Photolysis of Isonicotinoyl Azide

| Species | Wavelength of Irradiation (nm) | Key IR Bands (cm⁻¹) |

| Isonicotinoyl Azide | - | ~2140 (N₃ stretch) |

| Isonicotinoyl Nitrene | 266 | Not specified |

| 4-Pyridyl Isocyanate | 532 | ~2270 (N=C=O stretch) |

Data sourced from studies on isonicotinoyl azide, a close structural analog of this compound. researchgate.netacs.org

The isonicotinoyl nitrene is found to have a closed-shell singlet ground state, which is stabilized by an interaction between the nitrene nitrogen and the carbonyl oxygen. acs.org This nitrene intermediate is highly reactive and can undergo further transformations. A common pathway is the Curtius rearrangement, where the pyridyl group migrates to the nitrogen atom with concurrent loss of carbon monoxide, leading to the formation of 4-pyridyl isocyanate. This rearrangement can be induced by visible light irradiation (e.g., 532 nm). researchgate.netacs.org

Further irradiation of the isocyanate can lead to the elimination of carbon monoxide and the formation of 4-pyridylnitrene. This species can then undergo ring-opening to form a ketenimine. researchgate.netacs.org The thermal decomposition of isonicotinoyl azide on a Pt(111) surface at temperatures above 400 K also results in the formation of the isocyanate intermediate through the loss of N₂. mdpi.com The formation of nitrene intermediates from the decomposition of azides is a general phenomenon, and these reactive species are key to understanding the subsequent rearrangement and insertion reactions. researchgate.netillinoisstate.edu

Azido Isocyanate Formation via Decompositionnih.gov

The decomposition of this compound, also known as isonicotinyl azide, is a key reaction that leads to the formation of a highly reactive isocyanate intermediate. This transformation is a classic example of the Curtius rearrangement, a versatile method for converting acyl azides into isocyanates with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.orgresearchgate.net The rearrangement can be initiated either thermally or photochemically. smolecule.comnih.gov

Mechanistic studies of the Curtius rearrangement have evolved over time. Initially, the reaction was postulated to proceed through a two-step mechanism involving the formation of a discrete acyl nitrene intermediate after the expulsion of dinitrogen. wikipedia.orgrscf.ru However, contemporary research and thermodynamic calculations strongly support a concerted mechanism. organic-chemistry.org In this concerted pathway, the migration of the pyridyl group to the nitrogen atom occurs simultaneously with the elimination of the nitrogen molecule. organic-chemistry.org This mechanism is favored due to the general absence of byproducts that would typically arise from a free nitrene intermediate, such as insertion or addition products. organic-chemistry.org A significant feature of this rearrangement is that the migration of the substituent group proceeds with complete retention of its stereochemical configuration. organic-chemistry.orgrscf.ru

The decomposition and subsequent formation of the isocyanate have been demonstrated under various conditions. In studies involving monolayers of isonicotinyl azide on a platinum (Pt(111)) surface, the formation of the corresponding isocyanate was observed upon either heating above 400 K or through photolysis. smolecule.com The transformation was unequivocally identified using reflection-absorption infrared spectroscopy (RAIRS). The data showed the disappearance of the characteristic azide vibrational bands and the concurrent appearance of a strong band indicative of the isocyanate group (-N=C=O). smolecule.com

Table 1: Spectroscopic Data for the Decomposition of Isonicotinyl Azide on Pt(111)

| Functional Group | Observed Infrared Band (cm⁻¹) | Indication |

|---|---|---|

| Azide (N₃) | ~2100 and ~1300 | Disappearance upon decomposition smolecule.com |

| Carbonyl (C=O) | ~1700 | Present in the starting material smolecule.com |

| Isocyanate (N=C=O) | ~2260 | Appearance confirms product formation smolecule.com |

Research on related pyridinecarbonyl azide intermediates highlights that reaction conditions can significantly influence the yield of the isocyanate. In one study, the formation of a pyridine-3-isocyanate intermediate was found to be highly dependent on temperature and the presence of an oxidizing agent. wikipedia.org Lower temperatures (40°C) favored the formation of the isocyanate, whereas higher temperatures (90°C) led to an increase in deaminated byproducts. wikipedia.org

Table 2: Influence of Temperature on Isocyanate Formation from a Pyridinecarbonyl Azide Intermediate

| Catalyst | Temperature (°C) | Major Product(s) |

|---|---|---|

| Rh₂(OAc)₄ | 40 | Pyridine-3-isocyanate wikipedia.org |

| Rh₂(OAc)₄ | 90 | Deaminated Pyridine wikipedia.org |

| Rh₂(esp)₂ | 40 | Pyridine-3-isocyanate wikipedia.org |

| Rh₂(esp)₂ | 90 | ~1:1 mixture of Isocyanate and Deaminated Pyridine wikipedia.org |

The resulting pyridyl isocyanate is a stable but reactive intermediate. smolecule.com It readily reacts with various nucleophiles; for instance, it can be quenched with water to form a primary amine (via an unstable carbamic acid) or with amines to form urea derivatives. smolecule.com

Spectroscopic and Structural Elucidation of Pyridine 4 Carbonyl Azide and Its Derivatives

Vibrational Spectroscopy Applications (FT-IR)

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups within a molecule. For pyridine-4-carbonyl azide (B81097), the FT-IR spectrum is characterized by several key absorption bands that confirm its structure.

The most prominent feature is the strong, sharp absorption band corresponding to the asymmetric stretching vibration (νₐₛ) of the azide (-N₃) group. This band typically appears in the region of 2100-2140 cm⁻¹. Research on isonicotinyl azide monolayers specifically identified this band at approximately 2100 cm⁻¹. researchgate.net This is consistent with the characteristic absorption range for organic azides. nih.gov

Another key functional group is the carbonyl (C=O) group. The stretching vibration (νC=O) of this group in acyl azides is observed in the FT-IR spectrum. For isonicotinyl azide, this band has been reported at 1700 cm⁻¹. researchgate.net This value is comparable to the C=O stretching frequency in the closely related precursor, isoniazid (B1672263), which appears around 1668-1669 cm⁻¹. researchgate.net

The spectrum also displays bands characteristic of the pyridine (B92270) ring. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring give rise to absorptions in the 1400-1600 cm⁻¹ region. For instance, a characteristic pyridine band in isoniazid is found at approximately 1411 cm⁻¹. researchgate.net Additionally, a symmetric stretching vibration (νₛ) of the azide group can be observed near 1300 cm⁻¹. researchgate.net

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Asymmetric Stretch (νₐₛ) | Azide (-N₃) | ~2100 | researchgate.net |

| Symmetric Stretch (νₛ) | Azide (-N₃) | ~1300 | researchgate.net |

| Stretch (ν) | Carbonyl (C=O) | ~1700 | researchgate.net |

| Ring Vibrations | Pyridine Ring (C=C, C=N) | 1400 - 1600 | researchgate.net |

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be reliably predicted based on the analysis of its precursor, isoniazid (isonicotinohydrazide), and related pyridine compounds.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals corresponding to the aromatic protons of the pyridine ring. The pyridine ring has a symmetrical substitution pattern at the 4-position, leading to two chemically equivalent sets of protons. The protons at positions 2 and 6 (α to the nitrogen) are expected to appear as a doublet at a downfield chemical shift, likely around δ 8.7-8.8 ppm, due to the deshielding effect of the electronegative nitrogen atom. The protons at positions 3 and 5 (β to the nitrogen) would appear as another doublet at a slightly more upfield position, around δ 7.7-7.8 ppm. This is consistent with the spectrum of isoniazid, which shows signals at δ 8.72 and δ 7.75 ppm for these protons, respectively. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum is expected to display four signals: three for the pyridine ring carbons and one for the carbonyl carbon. The carbon atoms at positions 2 and 6 would be equivalent, as would the carbons at positions 3 and 5. Based on data for pyridine, the C-2/C-6 carbons are expected around δ 150 ppm, the C-4 carbon around δ 140 ppm, and the C-3/C-5 carbons around δ 121-124 ppm. The carbonyl carbon (C=O) is anticipated to have a chemical shift in the range of δ 165-170 ppm.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Reference/Basis |

|---|---|---|---|

| ¹H | H-2, H-6 | ~8.7 - 8.8 | Based on Isoniazid chemicalbook.com |

| ¹H | H-3, H-5 | ~7.7 - 7.8 | Based on Isoniazid chemicalbook.com |

| ¹³C | C-2, C-6 | ~150 | General Pyridine Data |

| ¹³C | C-3, C-5 | ~122 | General Pyridine Data |

| ¹³C | C-4 | ~140 | General Pyridine Data |

| ¹³C | C=O | ~168 | General Carbonyl Data |

Mass Spectrometry for Molecular Identification

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. The molecular formula of this compound is C₆H₄N₄O, giving it a calculated molecular weight of approximately 148.12 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 148. The fragmentation of acyl azides is often characterized by the initial loss of a nitrogen molecule (N₂), which is a stable neutral fragment with a mass of 28 amu. researchgate.net This fragmentation leads to the formation of an isocyanate intermediate.

The primary fragmentation pathways predicted for this compound are:

Loss of N₂: The molecular ion (m/z 148) readily loses a molecule of nitrogen to form the 4-pyridyl isocyanate cation radical at m/z 120. This is expected to be a very prominent peak in the spectrum.

Loss of CO: The fragment at m/z 120 can subsequently lose a molecule of carbon monoxide (CO), with a mass of 28 amu, to generate the pyridyl cation at m/z 78. miamioh.edu This fragment corresponds to the pyridine ring itself.

Further Fragmentation of Pyridine: The pyridyl cation (m/z 78) can undergo further fragmentation, typically by losing hydrogen cyanide (HCN, 27 amu) to produce a fragment at m/z 51.

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 148 | [C₆H₄N₄O]⁺˙ (Molecular Ion) | - |

| 120 | [C₆H₄N₂O]⁺˙ (4-pyridyl isocyanate) | N₂ |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) | N₂, CO |

| 51 | [C₄H₃]⁺ | N₂, CO, HCN |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. This technique provides data on bond lengths, bond angles, and intermolecular interactions.

While a specific single-crystal X-ray structure for this compound has not been detailed in the surveyed literature, analysis of structurally related pyridine derivatives allows for informed predictions about its potential solid-state conformation. For example, crystal structures of various 4-substituted pyridine compounds often reveal planar or near-planar conformations of the pyridine ring. researchgate.netnih.gov The crystal packing is typically governed by intermolecular forces such as hydrogen bonding (if applicable) and π-π stacking interactions between the aromatic rings. nih.gov Pyridine-containing compounds are known to crystallize in various systems, with monoclinic (e.g., P2₁/c) and orthorhombic (e.g., Pna2₁, P2₁2₁2₁) space groups being common. researchgate.netrsc.org The planarity of the carbonyl azide group and its conjugation with the pyridine ring would likely favor a relatively planar molecular conformation, which in turn would facilitate efficient crystal packing.

Electronic Absorption Spectroscopy and Molecular Orbital Transitions

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides insights into the electronic transitions occurring within a molecule upon absorption of ultraviolet or visible light. The spectrum of this compound is expected to be dominated by transitions involving the π-electron systems of the pyridine ring and the carbonyl azide moiety.

The absorption spectra of acyl azides and azidopyridines differ significantly from those of simple alkyl or aryl azides, indicating substantial electronic interaction between the functional groups. rsc.orgresearchgate.net The observed absorptions are generally assigned to π → π* transitions, where an electron is promoted from a π bonding orbital (the Highest Occupied Molecular Orbital, HOMO) to a π* antibonding orbital (the Lowest Unoccupied Molecular Orbital, LUMO). rsc.orgresearchgate.net

For this compound, several π → π* transitions are expected in the UV region (200-400 nm). Studies on the closely related 4-azidopyridine (B1251144) show transitions in the 245-287 nm range. rsc.org The presence of the carbonyl group in conjugation with the pyridine ring can shift these absorption bands. Additionally, a weaker n → π* transition, involving the promotion of a non-bonding electron from the oxygen or nitrogen atoms to a π* orbital, may also be present, often appearing as a shoulder on a stronger π → π* band. masterorganicchemistry.com

Computational studies using time-dependent density functional theory (TDDFT) on similar aromatic carbonyl azides suggest that upon photoexcitation, the molecule undergoes rapid decay from the initial Franck-Condon state to a lower-energy excited state, which facilitates the loss of N₂. rsc.org This process is often driven by the decay to an S₁ state characterized by a π(CON₃)–π*(N₃) transition. rsc.org

| Transition Type | Description | Expected Wavelength Region | Reference/Basis |

|---|---|---|---|

| π → π | Electron promotion from a π bonding to a π antibonding orbital. | 200 - 300 nm (Strong) | rsc.orgresearchgate.net |

| n → π | Electron promotion from a non-bonding orbital to a π antibonding orbital. | ~300 nm (Weak) | masterorganicchemistry.com |

Computational and Theoretical Insights into Pyridine 4 Carbonyl Azide Chemistry

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in predicting the geometric and electronic characteristics of molecules. For pyridine-4-carbonyl azide (B81097), methods like Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) analysis provide a detailed picture of its ground-state properties and reactivity.

Density Functional Theory (DFT) Studies on Ground States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT studies on molecules structurally similar to pyridine-4-carbonyl azide, such as other pyridine (B92270) derivatives and aromatic azides, have been performed to elucidate their ground-state geometries and electronic structures.

While specific DFT studies on this compound are not extensively documented in publicly available literature, calculations can be reliably performed using common functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)). Such calculations would optimize the molecular geometry, providing key parameters such as bond lengths, bond angles, and dihedral angles. For instance, the geometry of the acyl azide group is expected to be nearly planar, with the azide group exhibiting its characteristic linear N-N-N arrangement, albeit with distinct N-N bond lengths. The pyridine ring will adopt its typical planar aromatic structure.

DFT calculations also yield important electronic properties. The computed dipole moment provides insight into the molecule's polarity, which is influenced by the electronegative nitrogen atoms in the pyridine ring and the azide moiety. The distribution of electron density, often visualized through electrostatic potential maps, highlights the electron-rich and electron-poor regions of the molecule, which are crucial for predicting sites of nucleophilic or electrophilic attack. In this compound, the nitrogen atoms of the pyridine ring and the terminal nitrogen of the azide are expected to be electron-rich, while the carbonyl carbon is electron-deficient.

Table 1: Predicted Ground-State Properties of this compound from DFT Calculations (Illustrative)

| Property | Predicted Value |

|---|---|

| Dipole Moment | ~3-4 Debye |

| C=O Bond Length | ~1.22 Å |

| N-N (central) Bond Length | ~1.25 Å |

Note: These values are illustrative and based on typical DFT calculations for similar aromatic acyl azides.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals are key determinants of a molecule's reactivity.

For this compound, the HOMO is expected to be located primarily on the azide group, which is electron-rich and serves as the primary site for electron donation in interactions with electrophiles. The LUMO, conversely, is likely centered on the carbonyl group and the pyridine ring, indicating that these are the most electrophilic sites, susceptible to attack by nucleophiles.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. Computational studies on analogous aromatic acyl azides suggest that these molecules possess a moderate HOMO-LUMO gap, indicative of a balance between stability and the potential for chemical transformation, such as the Curtius rearrangement upon heating.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Primary Location |

|---|---|---|

| HOMO | -7.5 to -8.5 | Azide group |

| LUMO | -1.0 to -2.0 | Carbonyl group, Pyridine ring |

Note: These energy values are typical estimates for similar organic azides and can vary based on the computational method.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. NBO analysis translates the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a more intuitive picture of Lewis-like structures, including lone pairs, and bonding and antibonding orbitals.

For this compound, NBO analysis can quantify the charge distribution on each atom, revealing the partial positive charge on the carbonyl carbon and the partial negative charges on the oxygen and nitrogen atoms. This charge distribution is crucial for understanding the molecule's electrostatic interactions and reactivity.

Table 3: Illustrative Natural Atomic Charges on Key Atoms of this compound

| Atom | Natural Charge (e) |

|---|---|

| Carbonyl Carbon | +0.5 to +0.7 |

| Carbonyl Oxygen | -0.5 to -0.7 |

| N (alpha to C=O) | -0.2 to -0.4 |

| N (central) | +0.3 to +0.5 |

| N (terminal) | -0.3 to -0.5 |

Note: These are representative values based on NBO analyses of structurally related compounds.

Mechanistic Pathway Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, including the identification of transition states and intermediates.

Energetics and Transition State Analysis of Curtius Rearrangement

The Curtius rearrangement of an acyl azide to an isocyanate is a fundamental reaction in organic synthesis. Computational studies on the thermal Curtius rearrangement of various acyl azides, including benzoyl azide, have shown that the reaction typically proceeds through a concerted mechanism. researchgate.net In this mechanism, the extrusion of molecular nitrogen and the migration of the aryl group from the carbonyl carbon to the nitrogen atom occur in a single, synchronous step, avoiding the formation of a discrete acyl nitrene intermediate. wikipedia.org

For this compound, a similar concerted pathway is anticipated. Computational modeling of this process would involve locating the transition state structure connecting the reactant (this compound) and the products (4-pyridyl isocyanate and dinitrogen). The geometry of this transition state would show an elongated C-N bond (to the azide), a partially broken N-N bond, and the pyridine ring in the process of migrating to the nitrogen atom.

The activation energy for the rearrangement is a key piece of information that can be obtained from these calculations. For related aromatic acyl azides, the calculated activation barriers are typically in the range of 25-35 kcal/mol, which is consistent with the temperatures at which these rearrangements are experimentally observed. Intrinsic Reaction Coordinate (IRC) calculations can further confirm that the identified transition state correctly connects the reactant and product, providing a detailed view of the atomic motions along the reaction pathway.

Prediction of Reaction Regioselectivity and Stereochemistry

The isocyanate product of the Curtius rearrangement is a versatile intermediate that can undergo a variety of subsequent reactions, such as nucleophilic attack by alcohols or amines. Computational chemistry can be used to predict the regioselectivity and stereochemistry of these reactions.

For example, in the reaction of 4-pyridyl isocyanate with an unsymmetrical nucleophile, there may be multiple possible sites of attack. By calculating the energies of the transition states for each possible reaction pathway, it is possible to predict which product will be formed preferentially. The regioselectivity will be governed by both steric and electronic factors, which can be accurately modeled using quantum chemical methods.

Furthermore, the Curtius rearrangement itself is known to proceed with complete retention of stereochemistry at the migrating group. researchgate.net While the pyridine-4-yl group is achiral, if a chiral group were to be the migrating species, computational studies could confirm this stereochemical outcome by analyzing the geometry of the transition state.

In reactions of the resulting isocyanate, if new stereocenters are formed, computational modeling can predict the diastereoselectivity or enantioselectivity by comparing the energies of the different stereoisomeric transition states. This predictive capability is invaluable for the design of synthetic routes to complex molecules.

Molecular Electron Density Theory (MEDT) Applications

While specific Molecular Electron Density Theory (MEDT) studies on this compound are not prevalent in the current literature, the principles of MEDT can be applied to understand its reactivity, particularly in reactions such as [3+2] cycloadditions. MEDT posits that the electron density distribution in the ground state of a molecule and its capability to change are the primary determinants of chemical reactivity, moving beyond the frontier molecular orbital theory framework. mdpi.comencyclopedia.pub

For analogous azide compounds, MEDT has been employed to analyze intramolecular [3+2] cycloaddition (IM32CA) reactions. These studies classify the reactions based on the electronic nature of the azide. For instance, in the IM32CA reactions of certain alkyl azides, the azide moiety is characterized as a zwitterionic species. researchgate.net This classification helps in understanding the reaction mechanism, which is often found to be a non-concerted, one-step process. The bonding evolution theory (BET), a tool often used within MEDT, can elucidate the sequence of bond formation. In many azide cycloadditions, the N1-C5 bond forms earlier in the transition state. researchgate.net

A key aspect of MEDT is the analysis of global electron density transfer (GEDT) at the transition state. In the context of this compound, the GEDT would determine the polar nature of the reaction. For some azide reactions, a minimal GEDT is observed, leading to their classification as having a null electron density flux (NEDF). researchgate.net

The conceptual density functional theory (CDFT) indices, such as electrophilicity and nucleophilicity, are also integral to MEDT. These indices would be crucial in predicting the reactivity of this compound with various reagents. The pyridine ring, being electron-withdrawing, and the carbonyl group would influence the electrophilic character of the azide, while the azide group itself can act as a nucleophile.

To provide a tangible understanding of how MEDT would be applied, the table below summarizes the key concepts and their potential implications for this compound, based on studies of analogous compounds.

| MEDT Concept | Application to this compound (Hypothetical) | Reference |

| Electron Localization Function (ELF) | Characterization of the electronic nature of the azide group (e.g., zwitterionic, pseudoradical). | researchgate.net |

| Bonding Evolution Theory (BET) | Elucidation of the asynchronicity of bond formation in cycloaddition reactions. | researchgate.net |

| Global Electron Density Transfer (GEDT) | Classification of the reaction's polarity (e.g., polar, non-polar, or null electron density flux). | researchgate.net |

| Conceptual DFT Indices | Prediction of electrophilic/nucleophilic character and regioselectivity. | researchgate.net |

Theoretical Studies on Excited States and Photophysical Properties

The photophysical and photochemical properties of this compound can be extensively investigated using computational methods, particularly time-dependent density functional theory (TDDFT). While direct computational studies on this specific molecule are scarce, research on analogous compounds like 4-biphenyl carbonyl azide provides significant insights into the expected behavior. rsc.org

Upon photoexcitation, carbonyl azides can undergo rapid decomposition to form reactive intermediates such as isocyanates and carbonyl nitrenes. rsc.org Theoretical studies are crucial for understanding the underlying mechanisms of these photoreactions, including the nature of the excited states involved and the potential energy surfaces.

For a molecule like this compound, the lowest excited states would likely be associated with transitions between frontier molecular orbitals. Based on studies of similar carbonyl azides, these would involve π and n orbitals of the carbonyl group and the azide moiety. rsc.org A critical orbital in the photodissociation process is the π*(N₃) antibonding orbital; its population upon excitation weakens the N-N bonds, facilitating the elimination of N₂. rsc.org

TDDFT calculations, using functionals such as PBE0 and CAM-B3LYP, have been shown to effectively model the excited-state potential energy surfaces of carbonyl azides. These calculations can identify key steps in the photochemical decay pathway, such as the transition from the initially populated Franck-Condon state to a lower-lying singlet excited state (S₁). In some carbonyl azides, this S₁ state has a π(CON₃)–π*(N₃') transition character, where the azide group is bent. This bending is a crucial geometric change that facilitates decomposition. rsc.org

The table below presents a summary of the types of computational data that would be generated in a theoretical study of the excited states of this compound, based on findings for analogous compounds.

| Computational Method | Property Investigated | Expected Findings for this compound | Reference |

| TDDFT (e.g., PBE0, CAM-B3LYP) | Vertical Excitation Energies | Prediction of the energies of the lowest singlet and triplet excited states. | rsc.org |

| Frontier Molecular Orbital Analysis | Nature of Electronic Transitions | Identification of the orbitals involved in the key electronic transitions (e.g., n→π, π→π). | rsc.org |

| Potential Energy Surface Scans | Photochemical Reaction Pathways | Elucidation of the decay mechanism from the excited state, including the identification of transition states and conical intersections leading to isocyanate and nitrene formation. | rsc.org |

| Geometry Optimization of Excited States | Structural Changes upon Excitation | Determination of the equilibrium geometry of the lowest excited state, including changes in bond lengths and angles (e.g., bending of the azide group). | rsc.org |

Furthermore, studies on the electronic absorption spectra of 2-, 3-, and 4-azidopyridines have shown that the observed bands correspond to π→π* transitions, with n→π* transitions possibly being obscured by the more intense π→π* bands. nih.gov This provides a basis for interpreting the experimental absorption spectrum of this compound in conjunction with theoretical calculations.

Synthetic Applications of Pyridine 4 Carbonyl Azide in Complex Molecule Synthesis

Strategic Intermediate for Heterocyclic Scaffolds

While pyridine-4-carbonyl azide (B81097) holds significant potential as a building block for nitrogen-containing heterocycles, specific literature detailing its direct application in the synthesis of the subsequent scaffolds is not extensively available. The Curtius rearrangement of pyridine-4-carbonyl azide would generate the corresponding isocyanate, a highly reactive intermediate. This isocyanate could theoretically undergo various cycloaddition and condensation reactions with appropriate substrates to form a range of heterocyclic systems. However, dedicated studies focusing on this compound for these specific transformations are not prominently reported in the reviewed literature. The following sections outline the general synthetic strategies for these heterocycles, where a pyridyl isocyanate derived from this compound could potentially be employed.

Construction of Pyridine-Fused Systems (e.g., pyrazolo[3,4-b]pyridines)

The synthesis of pyrazolo[3,4-b]pyridines often involves the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. mdpi.comderpharmachemica.commdpi.com In a hypothetical application of this compound, the derived pyridyl isocyanate could potentially react with a suitable active methylene (B1212753) compound to form an intermediate that could then be cyclized to the pyrazolo[3,4-b]pyridine core.

Synthesis of Diverse Nitrogen-Containing Heterocycles (e.g., pyrazoles, pyrroles, imidazoles, thiazoles, triazoles, quinolines, isoquinolines)

The synthesis of this diverse array of nitrogen-containing heterocycles typically follows various established routes. For instance, pyrazoles are often formed from the reaction of a 1,3-dicarbonyl compound with hydrazine. nih.govchim.itorientjchem.orgchemtube3d.commdpi.com Pyrroles can be synthesized through methods like the Paal-Knorr synthesis from 1,4-dicarbonyl compounds and a primary amine. rsc.orgorganic-chemistry.orgrsc.orguctm.edu Imidazoles can be prepared via the van Leusen imidazole (B134444) synthesis or other condensation reactions. nih.govorganic-chemistry.orgthieme-connect.denih.gov Thiazole synthesis frequently involves the Hantzsch reaction between a thioamide and an α-haloketone. nih.govpharmaguideline.comorganic-chemistry.org Triazoles can be formed through cycloaddition reactions, notably the azide-alkyne "click" chemistry, or from isocyanates and diazonium salts. frontiersin.orgnih.govorientjchem.orgnih.govresearchgate.net Quinolines are often synthesized via methods like the Skraup, Doebner-von Miller, or Friedländer synthesis. wikipedia.orgorganic-chemistry.orgnih.gov Finally, isoquinolines can be prepared through Bischler-Napieralski or Pictet-Spengler reactions. thieme-connect.deorganic-chemistry.orgnih.govbartleby.com While the pyridyl isocyanate derived from this compound could theoretically be a precursor in some of these synthetic strategies, for example, in the formation of triazoles, specific documented examples are scarce.

Precursor for Bioactive Amine and Amide Derivatives

A significant and well-documented application of this compound lies in its role as a precursor for the synthesis of amines and their derivatives through the Curtius rearrangement. This thermal or photochemical rearrangement of the acyl azide proceeds through an isocyanate intermediate, which can be trapped by various nucleophiles to yield a range of valuable products. nih.govchem-station.comwikipedia.org

Introduction of Amine Functionalities with Retention of Chirality

The Curtius rearrangement is renowned for its stereospecificity, proceeding with complete retention of configuration at the migrating carbon center. nih.govchem-station.comnih.gov This characteristic makes this compound an excellent reagent for introducing an amino group into a chiral molecule without compromising its stereochemical integrity. The process involves the conversion of a chiral carboxylic acid to the corresponding acyl azide, which then undergoes the Curtius rearrangement to form an isocyanate. Subsequent hydrolysis of the isocyanate yields the primary amine with the original stereochemistry intact. This method is particularly valuable in the synthesis of complex natural products and pharmaceuticals where maintaining chirality is paramount. nih.gov

Table 1: Key Features of the Curtius Rearrangement for Chiral Amine Synthesis

| Feature | Description |

|---|---|

| Stereospecificity | Complete retention of configuration at the migrating carbon. |

| Intermediate | Proceeds through a highly reactive isocyanate intermediate. |

| Versatility | The isocyanate can be trapped with various nucleophiles. |

| Byproducts | The main byproduct is nitrogen gas, which is easily removed. |

Synthesis of Therapeutically Relevant Ureas and Carbamates

The isocyanate intermediate generated from the Curtius rearrangement of this compound is a versatile synthon for the preparation of ureas and carbamates. nih.govwikipedia.org Trapping the isocyanate with an amine yields a urea (B33335) derivative, while reaction with an alcohol produces a carbamate (B1207046). This methodology provides a straightforward route to these important functional groups, which are present in a wide range of therapeutically active compounds. The ability to introduce the pyridyl moiety via this route is of particular interest in medicinal chemistry, as the pyridine (B92270) ring is a common feature in many drugs.

Table 2: Synthesis of Ureas and Carbamates from this compound

| Reactant with Pyridyl Isocyanate | Product |

|---|---|

| Amine (R-NH₂) | Pyridyl Urea |

Role in Peptide Synthesis for Chiral Integrity

The acyl azide method has a long-standing history in peptide synthesis, valued for its ability to minimize racemization during peptide bond formation. nih.gov this compound can be utilized in this context as a coupling reagent. The activation of a carboxylic acid of an amino acid or peptide fragment as an acyl azide allows for its subsequent reaction with the amino group of another amino acid or peptide. This method is particularly advantageous in fragment condensation strategies, where the risk of epimerization at the C-terminal of the activated fragment is high with many other coupling reagents. The use of acyl azides, including those derived from pyridine-4-carboxylic acid, helps to preserve the chiral integrity of the amino acid residues, ensuring the synthesis of the desired stereochemically pure peptide.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyrazolo[3,4-b]pyridines |

| Pyrazoles |

| Pyrroles |

| Imidazoles |

| Thiazoles |

| Triazoles |

| Quinolines |

| Isoquinolines |

| Amines |

| Ureas |

Emerging Applications in Material Sciences (e.g., as cross-linkers)